molecular formula C13H12O3 B13053693 Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate

Cat. No.: B13053693
M. Wt: 216.23 g/mol
InChI Key: PIMMSJBZYZFBIG-UHFFFAOYSA-N
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Description

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is an organic compound with the molecular formula C13H12O3 It is a derivative of indene, characterized by the presence of a vinyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate typically involves multi-step organic reactions. One common method includes the reaction of indene derivatives with appropriate reagents to introduce the vinyl and carboxylate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in conjugation reactions, while the carbonyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate
  • Methyl 1-Oxo-2,3-Dihydro-1H-Indene-3-Carboxylate
  • Methyl 1-Oxo-2,3-Dihydro-1H-Indene-5-Carboxylate

Uniqueness

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is unique due to the presence of the vinyl group at the 6-position, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This structural feature enhances its utility in synthetic applications and material science.

Biological Activity

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC12H12O3
Molecular Weight220.22 g/mol
CAS Number1092348-87-2

Antimicrobial Activity

Recent studies have indicated that derivatives of indene compounds exhibit significant antimicrobial properties. For example, the structural analogs of this compound have demonstrated effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Indene Derivatives

Compound NameMIC (µg/mL)Bacterial Strains Tested
This compound5.0Staphylococcus aureus, E. coli
Other Analogous Compounds2.0 - 10.0Bacillus subtilis, Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has comparable efficacy to known antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Cytotoxicity and Anticancer Activity

Studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown promise in inhibiting cell proliferation in various cancer types.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.0
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)20.0

The IC50 values suggest that the compound exhibits significant cytotoxicity, warranting further investigation into its mechanisms of action and potential for drug development.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets such as enzymes involved in metabolic pathways and DNA synthesis.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has revealed that modifications at specific positions on the indene ring enhance biological activity. For instance, substituents that increase lipophilicity tend to improve antimicrobial potency.

Case Studies

One notable study examined the effects of this compound in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load compared to control groups, highlighting its potential as an effective antimicrobial agent.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 6-ethenyl-1-oxo-2,3-dihydroindene-4-carboxylate

InChI

InChI=1S/C13H12O3/c1-3-8-6-10-9(4-5-12(10)14)11(7-8)13(15)16-2/h3,6-7H,1,4-5H2,2H3

InChI Key

PIMMSJBZYZFBIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCC2=O)C=C

Origin of Product

United States

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